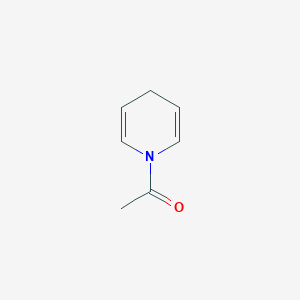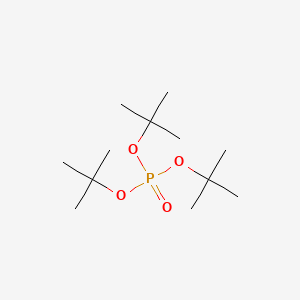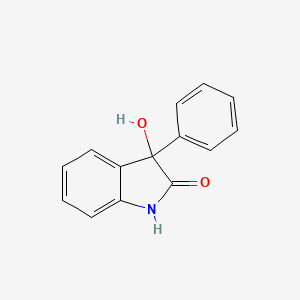
3-Hydroxy-3-phenylindolin-2-one
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods exist for producing 3-hydroxy-3-phenylindolin-2-one. Notably, an aryne-based protocol allows for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. This method involves a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions .
Molecular Structure Analysis
The molecular structure of 3-hydroxy-3-phenylindolin-2-one consists of an indoline ring with a hydroxyl group and a phenyl substituent. The fluorine atom at position 7 enhances its reactivity and properties .
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
3-Hydroxy-3-phenylindolin-2-one: serves as a key intermediate in the synthesis of bioactive molecules. Its structure is a core component found in many natural products and pharmaceuticals, exhibiting diverse biological properties . The compound’s ability to undergo various chemical reactions makes it valuable for constructing complex molecules with potential therapeutic effects.
Antiviral Agents
Indole derivatives, including 3-Hydroxy-3-phenylindolin-2-one , have shown promise as antiviral agents. They have been used to develop compounds that inhibit the replication of viruses, such as influenza and Coxsackie B4 virus . Research in this area could lead to the development of new treatments for viral infections.
Anti-inflammatory Applications
The indole scaffold is known for its anti-inflammatory properties. Derivatives of 3-Hydroxy-3-phenylindolin-2-one can be designed to target specific inflammatory pathways, potentially leading to new anti-inflammatory drugs for conditions like arthritis and other chronic inflammatory diseases .
Anticancer Research
Indole compounds, including 3-Hydroxy-3-phenylindolin-2-one , are being explored for their anticancer activities. They may interfere with cancer cell proliferation and induce apoptosis, offering a pathway to novel cancer therapies .
Antioxidant Properties
The indole nucleus of 3-Hydroxy-3-phenylindolin-2-one has been associated with antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antimicrobial and Antitubercular Activity
Research has indicated that indole derivatives possess antimicrobial and antitubercular activities3-Hydroxy-3-phenylindolin-2-one could be used to develop new antimicrobial agents to fight resistant strains of bacteria and tuberculosis .
Antidiabetic Potential
The structural motif of 3-Hydroxy-3-phenylindolin-2-one is found in compounds with antidiabetic properties. It could play a role in the synthesis of drugs that manage blood sugar levels and treat diabetes .
Neuroprotective Effects
Indole derivatives are being studied for their neuroprotective effects3-Hydroxy-3-phenylindolin-2-one may contribute to the development of treatments for neurodegenerative diseases by protecting neurons from damage .
Propiedades
IUPAC Name |
3-hydroxy-3-phenyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-14(17,10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-13/h1-9,17H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPJCGXWLXXEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270787 | |
| Record name | 3-Hydroxy-3-phenyl-1,3-dihydroindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1848-24-4 | |
| Record name | 3-Hydroxy-3-phenyl-1,3-dihydroindol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1848-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Indolinone, 3-hydroxy-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001848244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1848-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1848-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1848-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-3-phenyl-1,3-dihydroindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

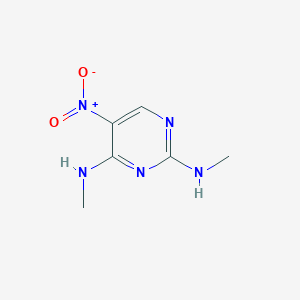
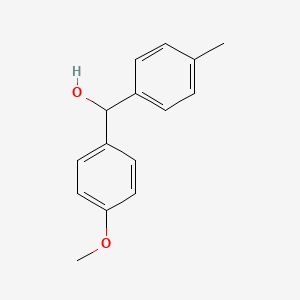
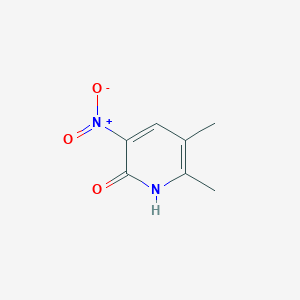
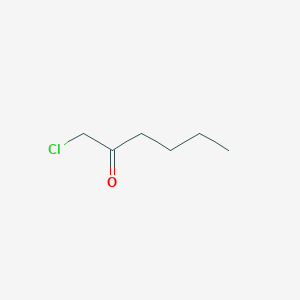
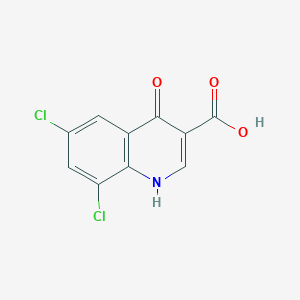
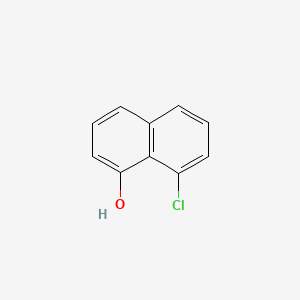
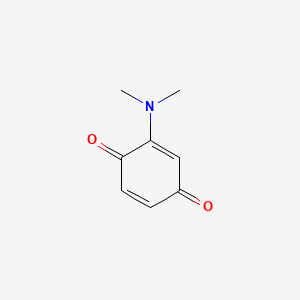
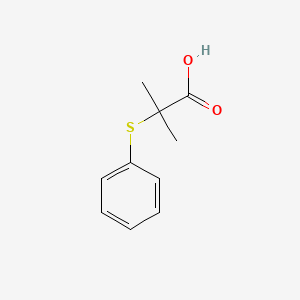
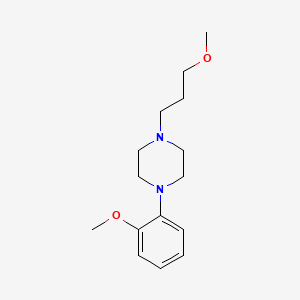

![4-[4-(4-Propylcyclohexyl)cyclohexyl]benzonitrile](/img/structure/B1606857.png)

